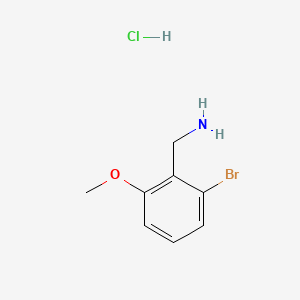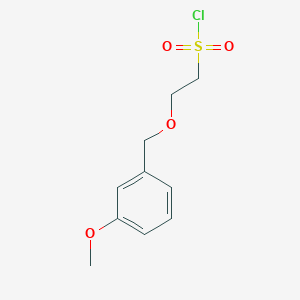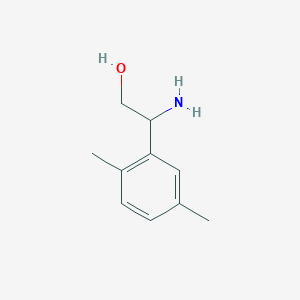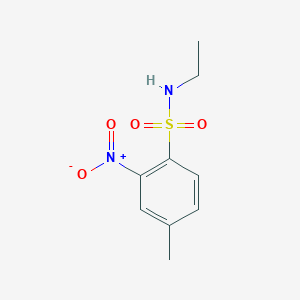![molecular formula C12H14N2 B13618503 Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
Methyl[2-(quinolin-6-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[2-(quinolin-6-yl)ethyl]amine is an organic compound that features a quinoline ring attached to an ethylamine group with a methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(quinolin-6-yl)ethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and ethylamine.
Alkylation: Quinoline is alkylated using ethylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Methylation: The resulting product is then methylated using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reactions, and solvents like ethanol or acetonitrile are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[2-(quinolin-6-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like halogens or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
Methyl[2-(quinolin-6-yl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-microbial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Material Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of Methyl[2-(quinolin-6-yl)ethyl]amine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with similar structural features but lacking the ethylamine and methyl groups.
Ethyl[2-(quinolin-6-yl)ethyl]amine: Similar structure but without the methyl group.
Methyl[2-(quinolin-6-yl)propyl]amine: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
Methyl[2-(quinolin-6-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and ethylamine groups enhance its reactivity and potential for diverse applications compared to its analogs.
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
N-methyl-2-quinolin-6-ylethanamine |
InChI |
InChI=1S/C12H14N2/c1-13-8-6-10-4-5-12-11(9-10)3-2-7-14-12/h2-5,7,9,13H,6,8H2,1H3 |
Clé InChI |
ZZHAIPOVHWIRMH-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CC2=C(C=C1)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)
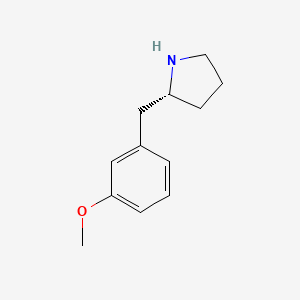
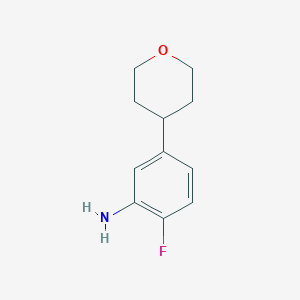
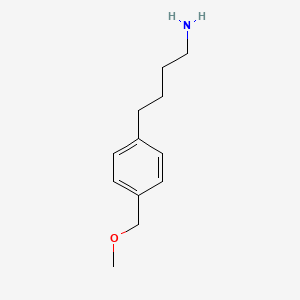
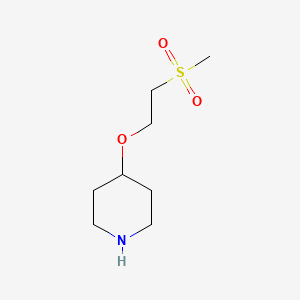
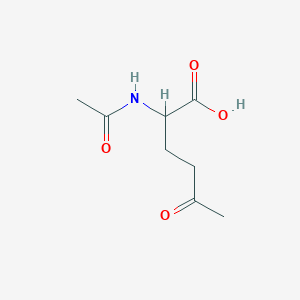
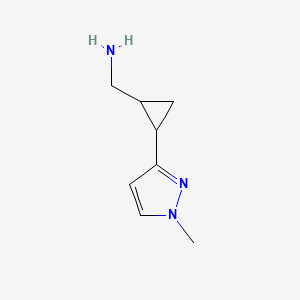
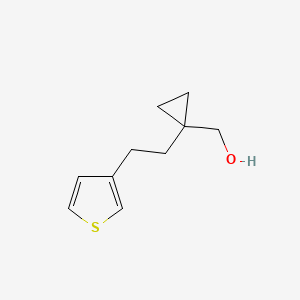
![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
